2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide
Description
2-Bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide is a brominated benzamide derivative featuring a 2,3-dihydrobenzofuran moiety. The compound’s structure combines a benzamide backbone with a substituted benzofuran group, which may influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-14-7-3-1-6-13(14)16(19)18-9-11-10-20-15-8-4-2-5-12(11)15/h1-8,11H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVVVGBMMUBKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient bromination and amidation processes.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzofuran moiety can undergo oxidation to form benzofuran-2,3-dione derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Electronic Properties
Halogen-Substituted Benzamides
- 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro analog (): These compounds share a benzamide core but replace the dihydrobenzofuran group with a pyrazole ring. DFT studies reveal that both exhibit strong hydrogen bonding and electrostatic stabilization, with bromo and chloro substituents contributing to distinct electronic environments. The bromo derivative’s larger atomic radius may enhance van der Waals interactions compared to the chloro analog .
Hydroxy- and Methoxy-Substituted Benzamides
- 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) and Rip-B ():
- These compounds feature hydroxy and methoxy substituents instead of halogens. The methoxy groups in Rip-D likely improve solubility in polar solvents, whereas the hydroxy group in Rip-B may facilitate stronger hydrogen bonding.
- Comparison : The bromo substituent in the target compound could reduce solubility relative to Rip-D but enhance electrophilic reactivity due to bromine’s electron-withdrawing nature .
Spectroscopic Characterization
- NMR Data : Rip-B’s ¹H and ¹³C-NMR spectra (Tables 1 and 2 in ) provide benchmarks for comparing chemical shifts in similar compounds. The target compound’s bromine atom would likely cause distinct deshielding effects in NMR spectra compared to methoxy or hydroxy groups .
Crystallographic and Computational Insights
- Its dihydrobenzofuran moiety may introduce conformational flexibility, affecting crystal packing compared to pyrazole-containing analogs .
- DFT Findings : The halogenated analogs in show that bromo and chloro substituents stabilize molecular structures through electrostatic interactions. The dihydrobenzofuran group in the target compound may similarly contribute to stabilization via π-π stacking or dipole interactions .
Biological Activity
2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
The molecular formula of this compound is , with a molecular weight of approximately 350.21 g/mol. The structure features a bromine atom and a benzamide moiety, which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of benzofuran and benzamide exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of this compound can be summarized as follows:
Anticancer Activity
A study evaluated the anticancer properties of benzofuran derivatives against different cancer cell lines. The compound was tested for its cytotoxic effects using the MTT assay on A549 (lung cancer) and HeLa (cervical cancer) cell lines. Results indicated that compounds with similar structures showed significant inhibition of cell growth with IC50 values comparable to standard drugs like doxorubicin .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| Doxorubicin | A549 | 0.5 | |
| Benzofuran Derivative A | HeLa | 1.0 | |
| Benzofuran Derivative B | HeLa | 0.8 |
Antimicrobial Activity
Benzofuran derivatives have also been reported to exhibit antimicrobial properties. In vitro studies have shown that certain benzofuran compounds possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at specific positions on the benzofuran ring can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | TBD | |
| Benzofuran Derivative C | E. coli | 8 | |
| Benzofuran Derivative D | C. albicans | 16 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, certain derivatives have been shown to inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzofuran derivatives:
- Case Study on Lung Cancer : A derivative similar to this compound demonstrated significant apoptosis induction in A549 cells through activation of caspase pathways .
- Case Study on Antimicrobial Efficacy : In a study evaluating the antibacterial properties against multi-drug resistant strains, a related compound exhibited an MIC lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
